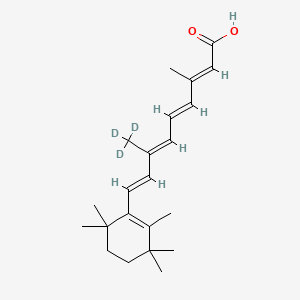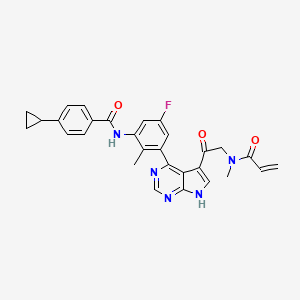
BTK inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTK inhibitor 13 is a small-molecule inhibitor targeting Bruton tyrosine kinase, an enzyme crucial for the signaling pathways of B-cell receptors. This compound is part of a class of drugs designed to treat B-cell malignancies and autoimmune diseases by inhibiting the activity of Bruton tyrosine kinase, thereby disrupting the signaling pathways that promote the growth and survival of malignant B cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities with high purity and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
BTK inhibitor 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
BTK inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell signaling pathways.
Biology: Employed in research to understand the role of Bruton tyrosine kinase in B-cell development and function.
Medicine: Investigated for its potential to treat B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase for various diseases .
Mecanismo De Acción
BTK inhibitor 13 exerts its effects by binding to the active site of Bruton tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for the proliferation and survival of B cells. The molecular targets involved include the B-cell receptor, phospholipase C gamma, and nuclear factor kappa B pathways .
Comparación Con Compuestos Similares
BTK inhibitor 13 is compared with other similar compounds such as ibrutinib, zanubrutinib, acalabrutinib, and orelabrutinib. While all these compounds target Bruton tyrosine kinase, this compound is unique in its selectivity and potency. It has shown improved efficacy and safety profiles in preclinical and clinical studies compared to first-generation inhibitors like ibrutinib .
List of Similar Compounds
- Ibrutinib
- Zanubrutinib
- Acalabrutinib
- Orelabrutinib
- Tolebrutinib
- Evobrutinib
- Fenebrutinib
Propiedades
Fórmula molecular |
C29H26FN5O3 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33) |
Clave InChI |
QLIKETBAAZMMKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


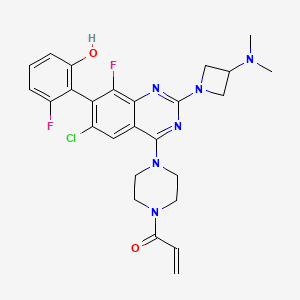
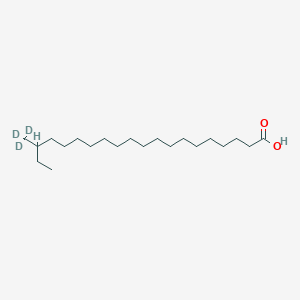
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
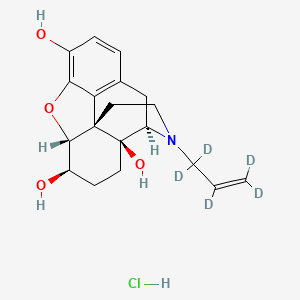
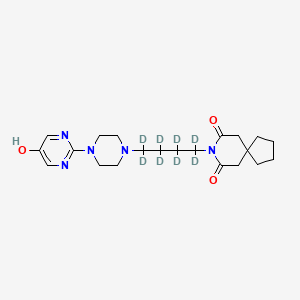
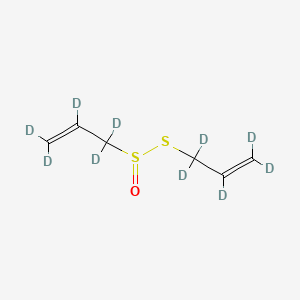
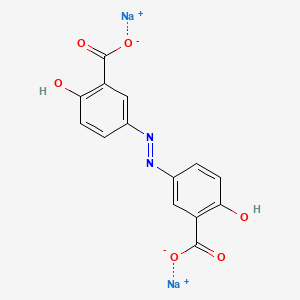
![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
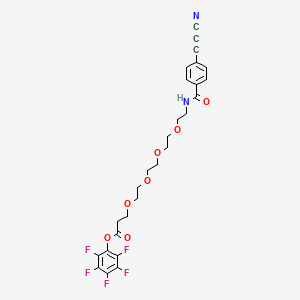
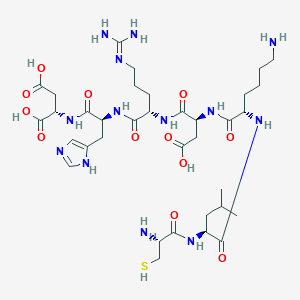
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
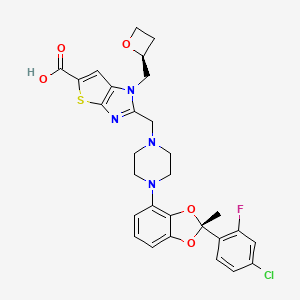
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
